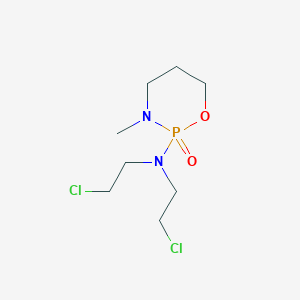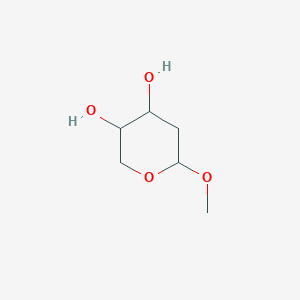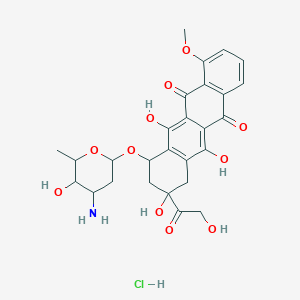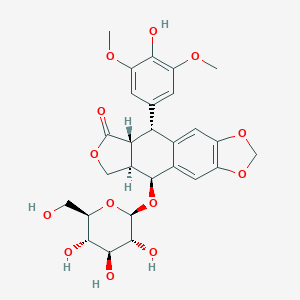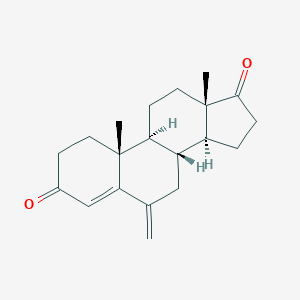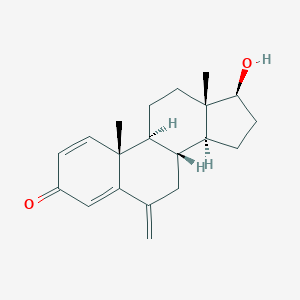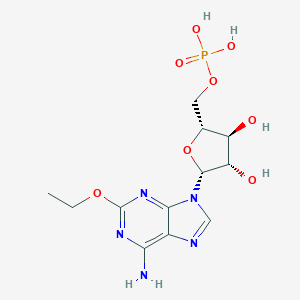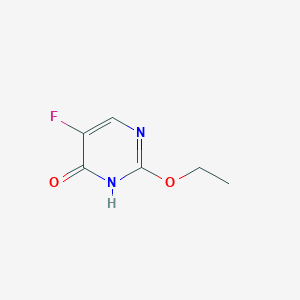
2-Ethoxy-5-fluorouracil
Overview
Description
2-Ethoxy-5-fluorouracil is a derivative of 5-fluorouracil, a potent agent against solid tumors . It is also known as 5-Fluoro-2-ethoxy-4(1H)pyrimidinone and 2-Ethoxy-5-fluoropyrimidin-4(1H)-one . The molecular weight of 2-Ethoxy-5-fluorouracil is 158.13 .
Molecular Structure Analysis
2-Ethoxy-5-fluorouracil contains a total of 18 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The reactivity of 5-fluorouracil, the parent compound of 2-Ethoxy-5-fluorouracil, has been investigated . The oxidation of 5-fluorouracil by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water is feasible through a proton-coupled electron transfer (PCET) mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-5-fluorouracil include a density of 1.4±0.1 g/cm3, a boiling point of 182.4±50.0 °C at 760 mmHg, and a melting point of 180-184 °C .Scientific Research Applications
Mechanism of Action and Clinical Strategies : 5-Fluorouracil is primarily used in cancer treatment. Increased understanding of its action has led to strategies that enhance its anticancer activity. However, drug resistance remains a significant limitation. Technologies like DNA microarray profiling may identify genes involved in resistance, offering targets for new chemotherapy strategies or as biomarkers for predicting responses to 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).
Clinical Pharmacology : 5-Fluorouracil, an analogue of uracil, is metabolized via similar pathways. Its mechanism of action involves multiple potential sites of antitumor activity. The drug is primarily administered intravenously due to poor absorption orally. Its rapid elimination is mainly through liver catabolism (Diasio & Harris, 1989).
Cardiotoxicity Modulation : 5-FU's use in treating solid tumors is associated with cardiotoxicity. The involvement of ROCK/NF-κB, Akt/eNOS, and ET-1/ERK1/2 pathways in this effect and the potential cardioprotective effect of simvastatin have been studied. These pathways contribute to disturbances in vasoconstriction/vasodilation balance and endothelial cell function, leading to cardiomyocyte stress and death (Muhammad, Sallam, & El-Abhar, 2020).
Biochemistry and Pharmacology : Fluorouracil's effect at the nucleotide level, particularly its conversion to inhibit DNA synthesis, is a primary action mechanism. Resistance against 5-FU is often due to aberrations in its metabolism or alterations of thymidylate synthase. Biochemical modulation of 5-FU metabolism has been clinically successful (Pinedo & Peters, 1988).
In Vivo Embryotoxic Effect Levels : In vitro studies combined with physiologically based pharmacokinetic (PBPK) modelling predict in vivo effects of compounds like 5-FU. This approach can support alternative testing methods for embryotoxic compounds' risk assessment (Verwei et al., 2006).
Ophthalmic Applications : The ability of 5-FU to reduce fibroblastic proliferation and scarring has made it useful in ocular surgeries. It is used in glaucoma filtering surgeries, dacryocystorhinostomy, pterygium surgery, and in treating ocular surface malignancies (Abraham, Selva, Casson, & Leibovitch, 2012).
Safety And Hazards
The safety and hazards of 5-fluorouracil, the parent compound of 2-Ethoxy-5-fluorouracil, have been discussed . It poses some risk to fertility and unborn or developing children and is FDA Pregnancy Category D, which means that it may harm the fetus/child but the benefits of use may outweigh the risk .
properties
IUPAC Name |
2-ethoxy-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDGJFKPWBNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057776 | |
| Record name | 2-Ethoxy-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-fluorouracil | |
CAS RN |
56177-80-1 | |
| Record name | 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56177-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-5-FLUOROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)

